GDC-0425

Beschreibung

Chk1 Inhibitor this compound is an orally bioavailable inhibitor of checkpoint kinase 1 (chk1), with potential antineoplastic and chemosensitization activities. Upon oral administration, chk1 inhibitor this compound selectively binds to chk1, thereby preventing activity of chk1 and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA, inhibition of cell cycle arrest, and induction of apoptosis. This compound may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, an ATP-dependent serine/threonine kinase, mediates cell cycle checkpoint control, is essential for DNA repair, and plays a key role in resistance to chemotherapeutic agents.

RG-7602 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

structure in first source

Eigenschaften

IUPAC Name |

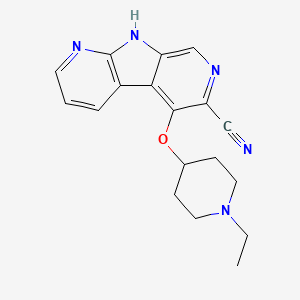

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0425: A Technical Guide on the Mechanism of Action in DNA Damage Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0425 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that serves as a central mediator of the cellular response to DNA damage, playing a pivotal role in cell cycle checkpoint control and DNA repair.[1][3] In cancer therapy, targeting Chk1 is a strategic approach to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[2] This is particularly relevant in tumors with defective cell-cycle checkpoints, such as those with mutations in the TP53 gene.[2][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in the DNA damage repair pathway, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Abrogation of DNA Damage Checkpoints

Under conditions of DNA damage or replication stress, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1.[2][3] Activated Chk1 then phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inhibition. This prevents the activation of Cyclin-Dependent Kinases (CDKs), such as CDK1 and CDK2, resulting in a temporary arrest of the cell cycle in the S and G2 phases.[2][3] This pause allows the cell time to repair the damaged DNA before proceeding into mitosis.[2]

This compound selectively binds to and inhibits the kinase activity of Chk1.[1] This inhibition prevents the phosphorylation of Chk1's downstream targets, thereby abrogating the S and G2 checkpoints.[1][2] As a result, cells with damaged DNA are unable to arrest their cell cycle for repair. They prematurely enter mitosis with unrepaired DNA, an event that culminates in mitotic catastrophe and subsequent apoptosis.[2][4][5] This mechanism transforms a transient, potentially repairable genotoxic insult into a lethal cytotoxic event.[2][4]

Synergistic Action with Gemcitabine

The therapeutic potential of this compound is significantly enhanced when used in combination with DNA-damaging agents like gemcitabine.[2] Gemcitabine is a nucleoside analog that, once metabolized, is incorporated into DNA, causing chain termination and inducing replication stress.[6] This genotoxic stress robustly activates the ATR/Chk1 pathway, leading to cell cycle arrest to repair the damage.[4][6]

By administering this compound following gemcitabine treatment, the Chk1-mediated checkpoint is disabled.[2] Cancer cells, particularly those deficient in the p53 tumor suppressor pathway, become reliant on the Chk1 checkpoint for survival after DNA damage.[2][4] The combination of gemcitabine-induced DNA damage and this compound-mediated checkpoint abrogation forces these cells into mitosis with extensive, unrepaired DNA damage, resulting in enhanced cytotoxicity and mitotic catastrophe.[2][7]

Preclinical Evidence and Experimental Protocols

Preclinical studies have consistently demonstrated that this compound potentiates the activity of gemcitabine in both in vitro and in vivo models.[2][7] These studies have been foundational in establishing the drug's mechanism and guiding clinical development.

Key Preclinical Findings

-

Cell Line Screening : In a panel of nearly 200 cancer cell lines, the combination of this compound and gemcitabine showed synergistic cytotoxic effects.[4] The synergy was most pronounced in cell lines with TP53 mutations.[4]

-

Biomarker Modulation : this compound administration following gemcitabine treatment led to a dose-dependent increase in γH2AX, a marker of DNA double-strand breaks, and a reversal of gemcitabine-induced cell-cycle arrest, measured by the phosphorylation of CDK1/2.[2][4]

-

In Vivo Efficacy : In xenograft models, the combination of this compound and gemcitabine resulted in significant tumor growth inhibition and regression compared to either agent alone.[2]

Experimental Protocols

Cell Viability and Synergy Analysis

-

Cell Seeding : Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment : Cells are treated with a matrix of concentrations of gemcitabine and this compound, both alone and in combination, for a period of 72-96 hours.

-

Viability Assessment : Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Synergy Calculation : The combination index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Pharmacodynamic Biomarker Analysis (Western Blot)

-

Treatment and Lysis : Cells are treated with gemcitabine, followed by this compound at various time points and concentrations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : Membranes are blocked and then incubated with primary antibodies against pCDK1/2, γH2AX, total Chk1, and a loading control (e.g., β-actin).

-

Detection : After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clinical Pharmacology and Efficacy

A Phase I, open-label, dose-escalation study (NCT01359696) evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with gemcitabine in patients with refractory solid tumors.[2][5]

Clinical Trial Protocol

-

Study Design : Patients received this compound alone for a 1-week lead-in period, followed by 21-day cycles of gemcitabine plus this compound. A 3+3 dose-escalation design was used to establish the maximum tolerated dose (MTD).[2][3]

-

Dosing Regimen : Gemcitabine was administered intravenously on days 1 and 8. This compound was administered orally. The initial this compound dosing of daily for three consecutive days was later amended to a single dose administered approximately 24 hours after gemcitabine based on pharmacokinetic data and tolerability.[2][3]

-

Patient Population : 40 patients with advanced solid tumors were enrolled.[2]

-

Assessments : Safety, pharmacokinetics, pharmacodynamics (on-treatment tumor biopsies), and preliminary anti-tumor activity were assessed. Archival tumor tissue was evaluated for TP53 mutation status.[2][3]

Quantitative Clinical Data Summary

| Parameter | Value / Observation | Reference |

| Maximum Tolerated Dose (MTD) | 60 mg this compound (administered ~24h after 1,000 mg/m² gemcitabine) | [2][3] |

| Pharmacokinetics (Half-life) | Approximately 15 hours | [2][3][8] |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (n=5), Neutropenia (n=4), Dyspnea, Nausea, Pyrexia, Syncope, Increased ALT (n=1 each) | [2][3][8] |

| Common Related Adverse Events (%) | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%) | [2][3][8] |

| Clinical Responses | 2 Confirmed Partial Responses (1 TP53-mutated triple-negative breast cancer, 1 melanoma), 1 Unconfirmed Partial Response (cancer of unknown primary) | [2][3][5] |

Conclusion

This compound is a selective Chk1 inhibitor that acts by abrogating the DNA damage-induced S/G2 cell cycle checkpoint. Its mechanism of action is particularly effective when combined with DNA-damaging agents like gemcitabine, as it prevents the repair of chemotherapy-induced DNA lesions, leading to mitotic catastrophe and enhanced tumor cell death. This effect is especially pronounced in p53-deficient tumors. Preclinical data robustly support this mechanism, and an initial Phase I clinical trial has demonstrated manageable toxicity and preliminary signs of efficacy, warranting further investigation of this chemopotentiation strategy. The continued development of this compound and similar Chk1 inhibitors represents a promising approach to overcoming resistance and improving outcomes for patients treated with chemotherapy.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I Study of this compound, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0425: A Selective Chk1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GDC-0425 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2] By targeting Chk1, this compound represents a promising therapeutic strategy to potentiate the efficacy of DNA-damaging chemotherapies, particularly in tumors with defective cell cycle checkpoints. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the DNA Damage Response

In response to DNA damage, cancer cells activate cell cycle checkpoints to allow time for DNA repair, a process often mediated by Chk1. Inhibition of Chk1 by this compound abrogates these checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][3] This mechanism is particularly effective in cancer cells with p53 mutations, as they are more reliant on the G2 checkpoint for DNA repair.[1]

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action for this compound.

Caption: Chk1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated that this compound potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine in various cancer cell lines.[1] This synergistic effect is particularly pronounced in p53-deficient tumor cells.[1]

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay Type | This compound Concentration | Incubation Time | Effect | Reference |

| Chk1 Positive Breast Cancer Cell Lines | Breast Cancer | Cell Viability | 0.001 - 10 µM | 72 hours | Diminished cell proliferation | [4] |

| U-2 OS | Osteosarcoma | Cell Viability | 3 µM | 24 hours | Causes hyperphosphorylation of Chk1 | [4] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that this compound, in combination with gemcitabine, leads to significant tumor regression.[2]

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine

| Animal Model | Xenograft Model | Treatment Groups | Dosing Schedule | Outcome | Reference |

| NCr nude mice | Osteosarcoma (143B PML BK TK) and Triple-Negative Breast Cancer (HCC1806, HCC70) | Vehicle, Gemcitabine (120 mg/kg), this compound (50 or 75 mg/kg), Gemcitabine + this compound | This compound administered orally 24, 48, and 72 hours after intraperitoneal gemcitabine injection for 15 days. | Significant tumor regression with the combination treatment. | [2] |

Pharmacodynamic studies in xenograft models have shown that this compound effectively reverses gemcitabine-induced cell-cycle arrest, as measured by levels of phospho-CDK1/2 (pCDK1/2), and enhances the levels of γH2AX, a marker of double-stranded DNA breaks.[1]

Clinical Data

A Phase I clinical trial (NCT01359696) evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with gemcitabine in patients with refractory solid tumors.[3][5]

Table 3: Summary of Phase I Clinical Trial of this compound with Gemcitabine

| Parameter | Value | Reference |

| Patient Population | 40 patients with refractory solid tumors | [1] |

| Maximum Tolerated Dose (MTD) | 60 mg this compound administered ~24 hours after 1,000 mg/m² gemcitabine | [1] |

| Common Adverse Events (Related) | Nausea (48%), Anemia (45%), Neutropenia (45%), Vomiting (45%), Fatigue (43%), Pyrexia (40%), Thrombocytopenia (35%) | [1] |

| Pharmacokinetics | ||

| Half-life (t½) | Approximately 15 hours | [1] |

| Clinical Activity | Two confirmed partial responses in patients with triple-negative breast cancer (TP53-mutated) and melanoma. | [1] |

Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in the Phase I clinical trial. Plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[1]

Table 4: Clinical Pharmacokinetic Parameters of this compound

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

| 60 mg | Data not explicitly provided in a tabular format in the searched literature. | Within 4 hours | Target exposures for checkpoint abrogation exceeded. | ~16 | [6] |

| 80 mg | Data not explicitly provided in a tabular format in the searched literature. | Within 4 hours | Target exposures for checkpoint abrogation exceeded. | ~16 | [6] |

Experimental Protocols

Kinase Assay for Chk1 Inhibition

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against Chk1 kinase.

Caption: General workflow for an in vitro Chk1 kinase assay.

Methodology:

-

Reagent Preparation: Prepare a 1x kinase assay buffer, ATP solution, and a suitable Chk1 substrate (e.g., a synthetic peptide).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Assay Plate Setup: Add the kinase buffer, ATP, and substrate to the wells of a microplate. Then, add the this compound dilutions.

-

Enzyme Addition: Initiate the reaction by adding the purified Chk1 enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with serial dilutions of this compound, alone or in combination with a fixed concentration of gemcitabine. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.

-

Incubation and Reading: Incubate the plates for the recommended time to allow for color or signal development. Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values or assess the degree of synergy using methods like the combination index.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HT-29) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a specified size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, and the combination).

-

Drug Administration: Administer the treatments according to the predetermined dosing schedule. For example, gemcitabine can be administered intraperitoneally, and this compound can be given orally.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice. Excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for pCDK1/2 and γH2AX).

-

Data Analysis: Plot the mean tumor growth curves for each group and perform statistical analysis to determine the efficacy of the treatments.

Conclusion

This compound is a potent and selective Chk1 inhibitor with a clear mechanism of action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical and early clinical data support its further development as a promising anticancer therapeutic, particularly in combination with chemotherapy for the treatment of solid tumors. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other Chk1 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]

- 5. Phase I Study of this compound, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

GDC-0425: A Technical Guide to its Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0425 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1] Primarily investigated in combination with DNA-damaging chemotherapeutic agents, this compound abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA into premature mitosis.[2] This leads to a form of cell death known as mitotic catastrophe, culminating in apoptosis. This technical guide provides an in-depth analysis of the this compound-induced apoptotic pathway, including its core mechanism of action, relevant signaling cascades, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action: CHK1 Inhibition and Mitotic Catastrophe

This compound exerts its pro-apoptotic effects by targeting Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. In a normal cell cycle, the activation of Chk1 in response to genotoxic stress leads to the phosphorylation and inactivation of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.

Many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, are deficient in the G1 checkpoint and are heavily reliant on the Chk1-mediated S and G2 checkpoints for survival after DNA damage.[2] By inhibiting Chk1, this compound removes these critical "brakes," causing cells with unrepaired DNA to prematurely enter mitosis. This unscheduled entry into mitosis with a damaged genome is termed mitotic catastrophe, a major mechanism of oncosuppression that ultimately leads to apoptotic cell death.[2]

Pharmacodynamic biomarkers consistently modulated by this compound in combination with chemotherapy include increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and modulation of phosphorylated CDK1/2 (pCDK1/2), indicating a reversal of cell cycle arrest.[2][3]

The this compound Induced Apoptosis Signaling Pathway

The apoptotic cascade initiated by this compound-induced mitotic catastrophe is complex and can engage multiple downstream pathways. The process is often characterized by caspase activation.

Key signaling events include:

-

Abrogation of G2/M Checkpoint: this compound inhibits Chk1, preventing the inhibitory phosphorylation of Cdc25C. Active Cdc25C then dephosphorylates and activates the CDK1/Cyclin B1 complex, the master regulator of mitotic entry.

-

Premature Mitotic Entry: With the CDK1/Cyclin B1 complex active, the cell enters mitosis despite the presence of DNA damage induced by concomitant chemotherapy.

-

Mitotic Catastrophe: The attempt to segregate damaged chromosomes leads to gross chromosomal abnormalities, formation of micronuclei, and ultimately, cell death.

-

Caspase Activation: Mitotic catastrophe can trigger both caspase-dependent and -independent cell death. Studies on Chk1 inhibition have shown activation of an alternative apoptotic program involving caspase-2 , which can bypass p53 and the anti-apoptotic protein Bcl-2. Furthermore, a caspase-3 dependent pathway is also activated in response to replication stress in Chk1-depleted cells.

The interplay with the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis, is also crucial. While Chk1 inhibition can induce apoptosis in a manner that bypasses the need for p53 and is not affected by overexpression of Bcl-2, there is also evidence that simultaneous inhibition of Chk1 and the anti-apoptotic protein Bcl-xL results in significant synergistic apoptosis.

Below is a diagram illustrating the core signaling pathway.

Data Presentation

In Vitro Activity

Clinical Trial Data: NCT01359696

A phase I study evaluated this compound in combination with gemcitabine in patients with refractory solid tumors.[4][5][6]

| Parameter | Value / Observation |

| Maximum Tolerated Dose (MTD) | 60 mg this compound administered ~24 hours after 1,000 mg/m² gemcitabine |

| Pharmacokinetics (Half-life) | Approximately 15-16 hours |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, dyspnea, nausea, pyrexia, syncope, increased ALT |

| Common Adverse Events | Nausea (48%), anemia (45%), neutropenia (45%), vomiting (45%), fatigue (43%) |

| Clinical Activity (Confirmed Partial Responses) | Triple-Negative Breast Cancer (TP53-mutated), Melanoma |

Experimental Protocols

Western Blot for Phosphorylated H2AX (γH2AX)

This protocol is for detecting the induction of DNA double-strand breaks.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with this compound and/or a DNA-damaging agent for the desired time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for Phosphorylated CDK1/2 (pCDK1/2)

This protocol is for assessing the pharmacodynamic effect of this compound in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase

-

Blocking serum

-

Primary antibody: anti-phospho-CDK1 (Tyr15) / CDK2 (Tyr15)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen substrate

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C.

-

Peroxidase Blocking: Incubate sections in hydrogen peroxide solution to quench endogenous peroxidase activity.

-

Blocking: Apply blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-pCDK1/2 antibody, typically overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody.

-

Detection: Incubate with a streptavidin-HRP complex.

-

Chromogen Application: Apply DAB substrate solution and monitor for color development.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for quantifying the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Cell Harvesting: Harvest treated and control cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically measured on a linear scale to resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.

Conclusion

This compound is a selective Chk1 inhibitor that promotes apoptosis in cancer cells, primarily through the induction of mitotic catastrophe, especially when combined with DNA-damaging chemotherapy. Its mechanism of action is particularly relevant in TP53-deficient tumors that are highly dependent on the S and G2 checkpoints for survival. The downstream apoptotic signaling involves the activation of caspases, including caspase-2 and caspase-3, and is influenced by the cellular context of Bcl-2 family proteins. The clinical and preclinical data underscore the potential of Chk1 inhibition as a therapeutic strategy to overcome resistance to conventional cancer therapies. The experimental protocols provided herein serve as a guide for researchers investigating the cellular and molecular effects of this compound and other Chk1 inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase I Study of this compound, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

GDC-0425 and Synthetic Lethality: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of GDC-0425, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), and its application in inducing synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute preclinical studies involving this compound and to understand its therapeutic potential.

Introduction: this compound and the Principle of Synthetic Lethality

This compound is an orally bioavailable small molecule that selectively inhibits Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1] The DDR is a complex network of signaling pathways that cells activate in response to DNA damage to arrest the cell cycle and facilitate DNA repair. Many cancer cells harbor defects in certain DDR pathways, such as the p53 tumor suppressor pathway, making them heavily reliant on the remaining intact pathways, like the ATR/Chk1 pathway, for survival.

This reliance creates a therapeutic window for a concept known as synthetic lethality . Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. In the context of this compound, the inhibition of Chk1 in cancer cells that already have a compromised DDR pathway (e.g., p53 mutations) and are simultaneously treated with a DNA-damaging agent, leads to a catastrophic failure in DNA repair, ultimately resulting in mitotic catastrophe and apoptotic cell death.[2][3] This approach aims to selectively kill cancer cells while sparing normal cells that have a fully functional DDR network.

Mechanism of Action: Abrogating the S and G2/M Checkpoints

Gemcitabine, a commonly used chemotherapeutic agent, is a nucleoside analog that incorporates into DNA during the S phase of the cell cycle, leading to stalled replication forks and DNA damage.[2] In response to this damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then orchestrates cell cycle arrest in the S and G2/M phases, providing time for the cell to repair the DNA damage before proceeding to mitosis.[2]

This compound, by inhibiting Chk1, prevents this crucial cell cycle arrest.[2] In cancer cells with pre-existing DDR defects (e.g., mutated p53), the abrogation of the Chk1-mediated checkpoint forces the cells to enter mitosis with unrepaired DNA. This premature entry into mitosis with a damaged genome leads to a lethal outcome known as mitotic catastrophe, characterized by aberrant chromosome segregation and ultimately, apoptosis.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0425: A Technical Guide to its Impact on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0425 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR).[1] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[2][3] By inhibiting Chk1, this compound abrogates this crucial checkpoint, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on DNA damage response pathways, and its potential as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies.

Mechanism of Action: Targeting the ATR-Chk1 Pathway

The primary mechanism of action of this compound is the inhibition of Chk1 kinase activity. Chk1 is a key component of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, which is activated in response to single-stranded DNA (ssDNA) and replication stress.[3][4] Upon activation by ATR, Chk1 phosphorylates a multitude of downstream substrates to initiate and maintain cell cycle checkpoints, primarily at the G2/M and S phases.[2][5]

This compound, as a Chk1 inhibitor, disrupts this signaling cascade. By preventing the phosphorylation of Chk1 substrates, this compound effectively overrides the DNA damage-induced cell cycle arrest.[3] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe.[6] This mechanism is particularly effective in cancer cells with defects in other checkpoint pathways, such as those with p53 mutations, rendering them highly dependent on the ATR-Chk1 pathway for survival.[3]

Impact on DNA Damage Response Pathways

The inhibition of Chk1 by this compound has profound effects on several key aspects of the DNA damage response:

-

Abrogation of Cell Cycle Checkpoints: this compound effectively abrogates the S and G2/M checkpoints, preventing cells from arresting their progression through the cell cycle in the presence of DNA damage.[3][6]

-

Induction of DNA Damage: By forcing cells into mitosis with unrepaired DNA, this compound leads to the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[3] This is evidenced by the increased levels of the phosphorylated histone H2AX (γH2AX), a sensitive marker of DSBs.[3][7]

-

Potentiation of DNA-Damaging Agents: this compound has been shown to synergize with various DNA-damaging chemotherapeutic agents, such as gemcitabine.[6][8] By inhibiting the repair of chemotherapy-induced DNA damage, this compound enhances the cytotoxic effects of these agents.[3]

Preclinical and Clinical Data

The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HT-29 | Colon Cancer | Data Not Available | [3] |

| BxPC-3 | Pancreatic Cancer | Data Not Available | [3] |

| Capan-1 | Pancreatic Cancer | Data Not Available | [3] |

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| HT-29 | Colon Cancer | This compound + Gemcitabine | Significant tumor regression | [3] |

| BxPC-3 | Pancreatic Cancer | This compound + Gemcitabine | Significant tumor regression | [3] |

| Capan-1 | Pancreatic Cancer | This compound + Gemcitabine | Significant tumor regression | [3] |

Pharmacodynamic Biomarker Modulation by this compound

| Biomarker | Effect | Cancer Model | Reference |

| pCDK1/2 | Reversal of gemcitabine-induced arrest | HT-29 xenograft | [3] |

| γH2AX | Enhanced levels | In vitro and xenograft models | [3] |

Clinical Trial Data for this compound in Combination with Gemcitabine

| Phase | Patient Population | MTD of this compound | Dose-Limiting Toxicities | Partial Responses | Reference |

| I | Refractory Solid Tumors | 60 mg | Thrombocytopenia, Neutropenia | Triple-negative breast cancer (TP53-mutated), Melanoma | [8][9] |

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (t1/2) | ~15 hours | [9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: DNA Damage Response Pathway and the Impact of this compound.

Caption: General Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

Chk1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., CHKtide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant Chk1 enzyme, Chk1 substrate, and the appropriate dilution of this compound or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of Chk1 inhibition for each this compound concentration and determine the IC50 value.

Western Blotting for DNA Damage Markers

Objective: To assess the effect of this compound on the levels of DNA damage markers such as γH2AX and phosphorylated Chk1.

Materials:

-

Cancer cell lines

-

This compound, DNA-damaging agent (e.g., gemcitabine)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-total-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells and treat with this compound, a DNA-damaging agent, or a combination of both for the desired time.

-

Harvest cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound, DNA-damaging agent

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound, a DNA-damaging agent, or a combination for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of this compound alone and in combination with a DNA-damaging agent.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound, DNA-damaging agent (e.g., gemcitabine)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, DNA-damaging agent alone, combination).

-

Administer the treatments according to the specified dose and schedule.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising therapeutic agent that targets the DNA damage response by inhibiting Chk1. Its ability to abrogate cell cycle checkpoints and potentiate the effects of DNA-damaging agents provides a strong rationale for its clinical development, particularly in cancers with underlying DNA repair deficiencies. The data presented in this technical guide highlight the significant impact of this compound on DNA damage response pathways and support its continued investigation as a valuable component of cancer therapy. The detailed experimental protocols provided will aid researchers in further exploring the mechanisms and applications of this and other Chk1 inhibitors.

References

- 1. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Study of this compound, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Science of GDC-0425: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational science of GDC-0425, a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1). This compound has been investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents. This document outlines its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental methodologies for the foundational studies cited.

Core Mechanism of Action

This compound is an orally bioavailable inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and plays a pivotal role in mediating cell cycle checkpoint control, allowing time for DNA repair.[1][3] By selectively binding to and inhibiting Chk1, this compound prevents this crucial cell cycle arrest.[1][2] This abrogation of the checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[3][4][5] This mechanism is particularly effective in potentiating the cytotoxicity of DNA-damaging agents like gemcitabine.[1][3][6]

Preclinical studies have demonstrated that the synergy between this compound and gemcitabine is especially pronounced in cancer cells with mutations in the tumor suppressor gene TP53.[3][4] In p53-deficient tumors, cells are more reliant on the Chk1-mediated checkpoint for survival following DNA damage, making them more susceptible to the effects of Chk1 inhibition.[4]

Signaling Pathway of this compound in Combination with Gemcitabine

The primary signaling pathway influenced by this compound in the context of chemotherapy involves the abrogation of the S and G2/M cell cycle checkpoints.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Activity of this compound

| Cell Line | Cancer Type | Experimental Condition | Result |

| Chk1 Positive Breast Cancer Cell Line | Breast Cancer | 0.001-10 µM this compound, 72 hrs | Diminished cell proliferation[2] |

| U-2 OS | Osteosarcoma | 3 µM this compound, 24 hrs | Causes hyperphosphorylation of Chk1[2] |

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Model | Treatment Arms | Outcome |

| NCr nude mice | Osteosarcoma (143B PML BK TK) | Vehicle, Gemcitabine (120 mg/kg), this compound (75 mg/kg), Gemcitabine + this compound | This compound alone partially inhibited tumor growth. The combination resulted in significant tumor regression.[2] |

| NCr nude mice | Triple-Negative Breast Cancer (HCC1806, HCC70) | Vehicle, Gemcitabine (120 mg/kg), this compound (50 mg/kg), this compound (75 mg/kg), Gemcitabine + this compound | This compound alone partially inhibited tumor growth. The combination resulted in significant tumor regression in all models.[2] |

Table 3: Phase I Clinical Trial Pharmacokinetics and Safety Data (this compound + Gemcitabine)

| Parameter | Value |

| Pharmacokinetics | |

| This compound Half-life | Approximately 15 hours[4][7] |

| Safety & Tolerability | |

| Maximum Tolerated Dose (MTD) | 60 mg this compound approx. 24 hours after 1,000 mg/m² gemcitabine[4][7] |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (n=5), neutropenia (n=4), dyspnea, nausea, pyrexia, syncope, increased alanine aminotransferase (n=1 each)[4][7] |

| Most Common Related Adverse Events (All Grades) | |

| Nausea | 48%[4][7] |

| Anemia | 45%[4] |

| Neutropenia | 45%[4][7] |

| Vomiting | 45%[4][7] |

| Fatigue | 43%[4][7] |

| Pyrexia | 40%[4][7] |

| Thrombocytopenia | 35%[4][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay

This protocol is based on methodologies used to assess the antiproliferative effects of this compound.[2]

-

Cell Culture: Chk1-positive breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound is serially diluted to final concentrations ranging from 0.001 to 10 µM. The media in the wells is replaced with media containing the various concentrations of this compound.

-

Incubation: The treated plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTS or MTT assay. The absorbance is read using a plate reader.

-

Data Analysis: The absorbance values are normalized to a vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the efficacy of this compound in combination with gemcitabine in mouse xenograft models.[2]

-

Animal Models: NCr nude mice are used for these studies.

-

Tumor Cell Implantation: Human cancer cell lines (e.g., 143B, HCC1806, HCC70) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into treatment groups.

-

Treatment Administration:

-

Vehicle Group: Receives the vehicle solution orally.

-

Gemcitabine Monotherapy Group: Gemcitabine is administered intraperitoneally (e.g., at 120 mg/kg).

-

This compound Monotherapy Group: this compound is administered orally (e.g., at 50 or 75 mg/kg).

-

Combination Therapy Group: Gemcitabine is administered via intraperitoneal injection, followed by oral administration of this compound at 24, 48, and 72 hours post-gemcitabine administration.

-

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration (e.g., 15 days). Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Phase I Clinical Trial Design

This section describes the design of the phase I study evaluating this compound with gemcitabine in patients with refractory solid tumors.[4][7]

-

Patient Population: Patients with advanced solid tumors refractory to standard therapies were enrolled.[4]

-

Study Design: A phase I, open-label, 3+3 dose-escalation design was used.[4][8]

-

Treatment Plan:

-

Lead-in Period: Patients initially received this compound alone for a 1-week lead-in period.[4][7]

-

Combination Cycles: This was followed by 21-day cycles of gemcitabine in combination with this compound.[4][7]

-

Dosing Arms:

-

Administration Schedule: Gemcitabine was administered on days 1 and 8 of each cycle. This compound was initially given for three consecutive days following gemcitabine but was later amended to a single dose approximately 24 hours after gemcitabine based on pharmacokinetics and tolerability.[4][7]

-

-

Objectives: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) of this compound in combination with gemcitabine.[4]

-

Assessments:

-

Safety: Monitored through the evaluation of adverse events and dose-limiting toxicities (DLTs).

-

Pharmacokinetics (PK): Plasma samples were collected at various time points to determine the PK profile of this compound.[4] A validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method was used for plasma concentration analysis.[4]

-

Pharmacodynamics (PD): On-treatment tumor biopsies were analyzed for biomarkers such as phospho-CDK1/2 to assess target engagement.[4]

-

Efficacy: Preliminary antitumor activity was evaluated.

-

This guide provides a comprehensive overview of the core scientific principles underlying the development and investigation of this compound. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the field of oncology drug development.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. AARC 2015: Combining Chk1 inhibition with standard dose gemcitabine may be safe and effective - ecancer [ecancer.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I Study of this compound, a Checkpoint Kinase 1 Inhibitor, in Combination with Gemcitabine in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0425: A Technical Guide to Inducing Mitotic Catastrophe in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0425 is a highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. In tumor cells, particularly those with a defective p53 tumor suppressor, inhibition of Chk1 by this compound in the presence of DNA damaging agents abrogates S and G2 checkpoint control. This disruption forces cells with unrepaired DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its ability to induce mitotic catastrophe. It includes a summary of preclinical data, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Mitotic Catastrophe

This compound is a potent inhibitor of Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] In response to genotoxic stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair. Many cancer cells, however, have mutations in the p53 tumor suppressor gene, which compromises the G1 checkpoint. These cells become heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, to maintain genomic integrity.

By inhibiting Chk1, this compound exploits this dependency. When used in combination with DNA-damaging chemotherapy, such as gemcitabine, this compound prevents the Chk1-mediated cell cycle arrest.[2] This forces tumor cells with damaged DNA to proceed into mitosis, a lethal event termed mitotic catastrophe. Mitotic catastrophe is a form of cell death characterized by aberrant nuclear morphology, including the formation of multinucleated or micronucleated cells, and ultimately leads to apoptosis or necrosis.[3][4] Preclinical studies have demonstrated that the combination of this compound and gemcitabine can lead to tumor shrinkage and growth delay in various xenograft models.[1]

Core Mechanism: The Chk1 Signaling Pathway and its Inhibition by this compound

The induction of mitotic catastrophe by this compound is a direct consequence of its inhibitory action on the Chk1 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of GDC-0425: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of the Chk1 Inhibitor GDC-0425

This technical guide provides a comprehensive analysis of the preliminary efficacy of this compound, a selective inhibitor of Checkpoint Kinase 1 (Chk1). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, preclinical and early clinical efficacy data, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Abrogating Cell Cycle Checkpoints

This compound is an orally bioavailable small molecule that potently and selectively targets Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, Chk1 is activated and plays a pivotal role in orchestrating cell cycle arrest, primarily at the S and G2/M checkpoints. This pause allows time for DNA repair, thus maintaining genomic integrity.

Cancer cells, particularly those with a deficient p53 tumor suppressor pathway, are often more reliant on the Chk1-mediated checkpoint for survival, a phenomenon known as synthetic lethality. By inhibiting Chk1, this compound abrogates this crucial checkpoint. In the presence of DNA-damaging agents like gemcitabine, this inhibition prevents cancer cells from arresting their cell cycle to repair damaged DNA.[2] Consequently, cells are forced to enter mitosis with damaged chromosomes, leading to a form of mitotic cell death known as mitotic catastrophe.[3]

Preclinical Efficacy: In Vitro and In Vivo Studies

Preliminary studies have demonstrated the potential of this compound as a chemosensitizing agent, particularly in combination with gemcitabine.

In Vitro Efficacy in Cancer Cell Lines

A broad screening of nearly 200 cancer cell lines was conducted to assess the synergistic potential of this compound with gemcitabine. The results indicated that mutations in the TP53 gene were the most significant predictor of synergy between the two agents. This finding underscores the heightened dependence of p53-deficient tumors on the Chk1-mediated cell cycle checkpoint.

While specific IC50 values for this compound across a wide panel of cell lines are not publicly available in the reviewed literature, a product data sheet for this compound indicates its ability to reduce cell proliferation in Chk1-positive breast cancer cell lines at concentrations ranging from 0.001 to 10 µM over a 72-hour incubation period.[1] Furthermore, treatment of U-2 OS cells with 3 µM this compound for 24 hours resulted in the hyperphosphorylation of Chk1, a marker of target engagement.[1]

Table 1: Summary of In Vitro Preclinical Efficacy of this compound

| Cell Line Type | Key Findings | Reference |

| Various Cancer Cell Lines (Panel of ~200) | TP53 mutations are the highest-ranking predictor of synergy with gemcitabine. | |

| Chk1-positive Breast Cancer Cell Lines | Reduced cell proliferation with this compound treatment (0.001-10 µM, 72h). | [1] |

| U-2 OS Osteosarcoma Cells | Hyperphosphorylation of Chk1 observed with 3 µM this compound at 24h, indicating target engagement. | [1] |

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models of osteosarcoma and triple-negative breast cancer have shown that this compound as a single agent can partially suppress tumor growth. However, the combination of this compound with gemcitabine resulted in significant tumor regression in all tested models.[1] These preclinical findings provided a strong rationale for investigating this combination in a clinical setting.

Pharmacodynamic analyses in these xenograft models revealed that this compound administration effectively reverses the gemcitabine-induced cell cycle arrest. This was evidenced by a decrease in phosphorylated CDK1/2 (pCDK1/2), a marker of G2/M checkpoint activation. Furthermore, the combination therapy led to an enhanced level of γH2AX, a marker for double-stranded DNA breaks, compared to gemcitabine alone, indicating an accumulation of lethal DNA damage.[2]

Table 2: Summary of In Vivo Preclinical Efficacy of this compound in Combination with Gemcitabine

| Xenograft Model | Key Efficacy Outcomes | Pharmacodynamic Effects | Reference |

| Osteosarcoma (143B PML BK TK) | Significant tumor regression. | Reversal of gemcitabine-induced cell-cycle arrest (decreased pCDK1/2). | [1][2] |

| Triple-Negative Breast Cancer (HCC1806, HCC70) | Significant tumor regression. | Enhanced levels of γH2AX (marker of DNA double-strand breaks). | [1][2] |

Clinical Evaluation: Phase I Study in Solid Tumors

A Phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine in patients with refractory solid tumors.

Study Design and Patient Population

The study employed a 3+3 dose-escalation design. Patients initially received a one-week lead-in of this compound monotherapy, followed by 21-day cycles of gemcitabine plus this compound. Forty patients with various refractory solid tumors were treated.

Efficacy and Safety Findings

The maximum tolerated dose (MTD) of this compound was established at 60 mg, administered approximately 24 hours after a 1,000 mg/m² dose of gemcitabine. The most common dose-limiting toxicities were hematological, including thrombocytopenia and neutropenia.

Preliminary signs of clinical activity were observed, with two confirmed partial responses in patients with triple-negative breast cancer (TP53-mutated) and melanoma. An unconfirmed partial response was also noted in a patient with cancer of unknown primary origin.[2] The half-life of this compound was approximately 15 hours.[2]

Table 3: Summary of this compound Phase I Clinical Trial Data (in combination with Gemcitabine)

| Parameter | Finding |

| Patient Population | 40 patients with refractory solid tumors |

| Maximum Tolerated Dose (MTD) | 60 mg this compound with 1,000 mg/m² gemcitabine |

| Dose-Limiting Toxicities | Thrombocytopenia, neutropenia |

| Common Adverse Events | Nausea, anemia, neutropenia, vomiting, fatigue, pyrexia, thrombocytopenia |

| Pharmacokinetics | Half-life of ~15 hours |

| Preliminary Efficacy | 2 confirmed partial responses (TNBC with TP53 mutation, melanoma), 1 unconfirmed partial response |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these preliminary findings. The following sections outline the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Cell-Based Assays

-

Cell Culture: Cancer cell lines are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability/Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, gemcitabine, or the combination. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis for Pharmacodynamic Markers: Cells are treated with the drugs for various time points, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins (e.g., Chk1, phospho-Chk1, pCDK1/2, γH2AX, and housekeeping proteins like β-actin for loading control).

-

Mitotic Catastrophe Assay: Cells are treated with this compound and/or gemcitabine and then fixed and stained with DNA dyes (e.g., DAPI) and antibodies against components of the mitotic spindle (e.g., α-tubulin). The cells are then examined by fluorescence microscopy for morphological features of mitotic catastrophe, such as multinucleation and micronuclei formation.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used. Human cancer cells are implanted subcutaneously or orthotopically.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered orally, while gemcitabine is given via intraperitoneal or intravenous injection according to a predetermined schedule.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are excised for biomarker analysis. This can include Western blotting, immunohistochemistry (IHC) for markers like Ki-67 (proliferation), pCDK1/2, and γH2AX, or flow cytometry.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying biology and study designs.

References

GDC-0425 and Its Role in Potentiating Genomic Instability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GDC-0425, a selective inhibitor of Checkpoint Kinase 1 (Chk1), and its mechanism of action in promoting genomic instability as a therapeutic strategy in oncology. By abrogating critical cell cycle checkpoints, this compound potentiates the cytotoxic effects of DNA-damaging agents, particularly in tumors with compromised DNA damage response (DDR) pathways. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides methodologies for relevant experiments.

Introduction: Targeting Genomic Instability

Genomic instability, a hallmark of cancer, arises from defects in the DDR network, a complex system that detects and repairs DNA lesions to maintain cellular integrity.[1] While this instability drives tumorigenesis, it also presents a therapeutic vulnerability.[2] Many cancer cells, especially those with mutations in key tumor suppressors like TP53, become heavily reliant on remaining DDR pathways, such as the S and G2/M cell cycle checkpoints regulated by Chk1, to survive endogenous or therapy-induced DNA damage.[3][4]

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets Chk1.[5][6] Its therapeutic rationale is not to act as a standalone cytotoxic agent but to function as a potent sensitizer. By inhibiting Chk1, this compound dismantles the cell's ability to arrest its cycle for DNA repair, forcing cells with damaged DNA to enter mitosis prematurely.[4][7] This leads to a lethal accumulation of genomic errors, a phenomenon known as mitotic catastrophe, thereby enhancing the efficacy of DNA-damaging chemotherapies like gemcitabine.[3][4]

Mechanism of Action: Abrogation of the Chk1-Mediated DNA Damage Checkpoint

Upon DNA damage or replication stress, such as that induced by antimetabolites like gemcitabine, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is activated. ATR, in turn, phosphorylates and activates Chk1.[8] Activated Chk1 is a central mediator of the S and G2 checkpoints. It phosphorylates and inactivates CDC25 phosphatases, which are required to activate Cyclin-Dependent Kinases (CDK1/2) that drive cell cycle progression. This inhibition of CDK1/2 leads to a temporary cell cycle arrest, providing a crucial window for DNA repair.[8]

This compound competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity.[5] In the presence of a DNA-damaging agent, this compound administration overrides this safety mechanism. The cell cycle is no longer arrested, and the cell proceeds into mitosis despite the presence of unrepaired DNA damage, ultimately leading to cell death.[4] This effect is particularly pronounced in cancer cells lacking functional p53, as they are more dependent on the Chk1-mediated G2 checkpoint for survival.[3][4]

Preclinical Evidence of Efficacy

Preclinical studies in both cell line and animal models have consistently demonstrated the ability of this compound to potentiate the effects of chemotherapy.

In Vitro Studies

In vitro assays have shown that this compound reduces cell viability and induces markers of DNA damage and checkpoint abrogation.

Table 1: Summary of In Vitro Quantitative Data

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| Chk1+ Breast Cancer | This compound | 0.001 - 10 µM | 72 hours | Diminished cell proliferation | [9] |

| U-2 OS (Osteosarcoma) | This compound | 3 µM | 24 hours | Hyperphosphorylation of Chk1 | [6][9] |

| Various Cancer Cell Lines | This compound + Gemcitabine | Not specified | Not specified | Increased γH2AX (DNA double-strand breaks) | [3] |

| Various Cancer Cell Lines | This compound + Gemcitabine | Not specified | Not specified | Increased pCDK1/2 (Checkpoint abrogation) | [3] |

Experimental Protocol: Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., Chk1-positive breast cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or vehicle control. For combination studies, a fixed dose of a DNA-damaging agent like gemcitabine is added concurrently or sequentially.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate IC₅₀ values.

References

- 1. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Destabilizing the genome as a therapeutic strategy to enhance response to immune checkpoint blockade: a systematic review of clinical trials evidence from solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | Chk1 inhibitor | CAS# 1200129-48-1 | InvivoChem [invivochem.com]

Methodological & Application

GDC-0425 Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0425 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. By targeting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for a cell-based viability assay to evaluate the efficacy of this compound, a summary of its potency across various cancer cell lines, and a diagram of the targeted signaling pathway.

Introduction